BenchChemオンラインストアへようこそ!

tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate

Orexin receptor antagonism Medicinal chemistry Stereochemistry-activity relationships

tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate (CAS 1807773-56-3) is a chiral, orthogonally protected piperidine building block belonging to the class of N-Boc-5-amino-2-methylpiperidines. Its defining features are the (2R,5R) trans configuration, which fixes the relative spatial orientation of the 2-methyl and 5-amino substituents, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen.

Molecular Formula C11H22N2O2
Molecular Weight 214.309
CAS No. 1807773-56-3
Cat. No. B2503339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate
CAS1807773-56-3
Molecular FormulaC11H22N2O2
Molecular Weight214.309
Structural Identifiers
SMILESCC1CCC(CN1C(=O)OC(C)(C)C)N
InChIInChI=1S/C11H22N2O2/c1-8-5-6-9(12)7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1
InChIKeyZKBBQGSSDAJNKG-RKDXNWHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate (CAS 1807773-56-3): Chiral Piperidine Building Block for Stereochemistry-Driven Pharmaceutical Synthesis


tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate (CAS 1807773-56-3) is a chiral, orthogonally protected piperidine building block belonging to the class of N-Boc-5-amino-2-methylpiperidines. Its defining features are the (2R,5R) trans configuration, which fixes the relative spatial orientation of the 2-methyl and 5-amino substituents, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen . This specific stereochemistry distinguishes it from its three other chiral diastereomers—(2S,5S), (2R,5S), and (2S,5R)—as well as from the racemic trans mixture (CAS 1450891-25-4) and Cbz-protected analogs such as benzyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate (CAS 1207853-72-2) .

Why Generic Substitution Fails for Chiral 5-Amino-2-methylpiperidine Building Blocks


In-class 5-amino-2-methylpiperidine-1-carboxylate derivatives cannot be generically interchanged for stereochemistry-critical synthesis campaigns. The four possible diastereomers—(2R,5R), (2S,5S), (2R,5S), and (2S,5R)—are distinct chemical entities with different topological arrangements of the amine and methyl substituents. When a building block is incorporated into a final pharmacophore via amide bond formation at the 5-amino position, the absolute stereochemistry is fully transferred and dictates the three-dimensional presentation of the molecule to its biological target. For example, in the orexin receptor antagonist series disclosed in US10308645, only the (2R,5R) configuration provides potent OX2R antagonism (IC50 98 nM), while the (2R,5R)-derived compound with a different oxadiazole substitution shows complete loss of activity (IC50 >10,000 nM) . Furthermore, the Boc protecting group offers orthogonal deprotection under mild acidic conditions (TFA/DCM), whereas the Cbz analog requires hydrogenolysis—a critical process distinction when downstream synthetic steps contain acid-sensitive or hydrogenation-incompatible functionality . Thus, substitution without verification of both absolute stereochemistry and protecting group identity risks synthetic failure and invalid structure-activity relationships.

Product-Specific Quantitative Evidence: tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate vs. Comparator Building Blocks


Stereochemistry-Dependent Orexin Receptor Antagonist Activity: (2R,5R) vs. Substituted Analogs

The (2R,5R) stereochemical configuration of the piperidine core is essential for potent orexin receptor type 2 (OX2R) antagonism. The compound (2R,5R)-5-[5-(1-methoxy-1-methylethyl)-1,2,4-oxadiazol-3-yl]-2-methyl-1-{[2-(2H-1,2,3-triazol-2-yl)phenyl]carbonyl}piperidine, derived from the (2R,5R) building block via elaboration at the 5-amino position, exhibits an OX2R IC50 of 98 nM, whereas a closely related (2R,5R) analog bearing a 5-ethyl-1,2,4-oxadiazole substituent shows an OX2R IC50 of >10,000 nM, representing a >100-fold loss of potency attributable to subtle structural changes at the 5-position . This demonstrates that the (2R,5R) scaffold provides a productive geometry for OX2R binding that cannot be replicated by all substituted variants. The (2S,5R) diastereomer, used in the PAD4 inhibitor BMS-P5, displays a completely different biological profile—PAD4 IC50 = 0.098 µM against an unrelated enzyme target —highlighting the target-switching capacity of stereochemical permutation.

Orexin receptor antagonism Medicinal chemistry Stereochemistry-activity relationships

Comparative Vendor Purity: (2R,5R) Boc Building Block vs. (2S,5S) Enantiomer and Racemic trans Mixture

The (2R,5R) compound is commercially available at ≥97% purity (Aladdin Scientific) . The enantiomeric (2S,5S) counterpart is available at 98% purity (Fluorochem) , while the racemic trans mixture (rel-(2R,5R), CAS 1450891-25-4) is offered at 97% purity (Aladdin/Calpaclab) . Although purity specifications are comparable across vendors, the (2R,5R) single-enantiomer product is priced at $345.90 per 100 mg (Aladdin), reflecting the cost of chiral resolution or asymmetric synthesis , while the racemic mixture offers a cost advantage for achiral optimization but is unsuitable for stereochemistry-dependent applications. The InChI Key of the (2R,5R) compound (ZKBBQGSSDAJNKG-RKDXNWHRSA-N) differs from that of the (2S,5S) enantiomer (ZKBBQGSSDAJNKG-IUCAKERBSA-N), providing unambiguous identity confirmation by LC-MS or NMR .

Chiral building block quality Enantiomeric purity Research chemical procurement

Orthogonal Deprotection Strategy: Boc (Acid-Labile) vs. Cbz (Hydrogenolytic) Protecting Group

The Boc protecting group on the target compound is cleavable by mild acidolysis (e.g., 20–50% TFA in DCM, 0.5–2 h at room temperature), whereas the Cbz analog benzyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate (CAS 1207853-72-2) requires catalytic hydrogenation (H₂, Pd/C) or strongly acidic HBr/AcOH for deprotection . Boc deprotection proceeds quantitatively under conditions that leave benzyl esters, benzyl ethers, and most silyl ethers intact, enabling true orthogonality in multi-step sequences . The Cbz analog, by contrast, cannot be deprotected in the presence of alkenes, alkynes, or nitro groups susceptible to reduction. In solid-phase peptide synthesis, Boc chemistry remains the standard for stepwise elaboration .

Protecting group strategy Orthogonal synthesis Solid-phase peptide synthesis compatibility

Predicted Physicochemical Properties: (2R,5R) vs. (2S,5S) and trans Racemate Identity

Predicted boiling points (287.8 ± 33.0 °C) and densities (1.009 ± 0.06 g/cm³) are identical for the (2R,5R), (2S,5S), and racemic trans forms, as these properties depend only on molecular formula and connectivity, not stereochemistry . However, the predicted pKa (10.36 ± 0.40 for the conjugate acid of the 5-amino group) influences protonation state under biological assay conditions and may affect membrane permeability . Optical rotation values, when reported, provide an unambiguous physical property to differentiate (2R,5R) from (2S,5S)—the two are equal in magnitude but opposite in sign—though measured specific rotation data are rarely published for this compound class at the building block stage.

Physicochemical characterization Predicted properties Quality control

Key Intermediate in Orexin Receptor Antagonist Patent Series (US10308645): (2R,5R) Scaffold for MK-6096-Type Dual Antagonists

The (2R,5R)-2-methyl-5-amino-piperidine scaffold serves as the core structural element in Merck's orexin receptor antagonist program, as documented in US10308645 and the discovery of MK-6096, a dual OX1R/OX2R antagonist . In this patent, Example 8 (derived from the (2R,5R) building block) demonstrates OX2R IC50 = 98 nM and OX1R IC50 = 3,700 nM, achieving 38-fold selectivity for OX2R over OX1R . The stereochemical requirement is absolute: the (2R,5R) configuration places the 5-amino substituent in the proper orientation for subsequent oxadiazole installation and receptor engagement; epimerization at either center would invert the trajectory of the elaborated side chain and is expected to ablate receptor binding . The compound is further identified as Ritlecitinib Impurity 16 (as the Cbz derivative), indicating its relevance as an authentic reference standard for pharmaceutical quality control in ANDA filings .

Orexin receptor antagonist Insomnia therapeutics Patent-protected intermediate

Recommended Application Scenarios for tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate in Research and Pharmaceutical Development


Stereospecific Synthesis of Orexin Receptor Antagonists (OX2R-Selective and Dual OXR)

This building block is the validated chiral starting material for preparing (2R,5R)-configured orexin receptor antagonists as disclosed in US10308645. The 5-amino group is elaborated into 1,2,4-oxadiazole, amide, or carbamate substituents while retaining the stereochemical integrity critical for OX2R binding. Example 8 of US10308645 achieves OX2R IC50 = 98 nM with 38-fold selectivity over OX1R, demonstrating that the (2R,5R) scaffold supports selective receptor engagement . Medicinal chemistry teams pursuing insomnia or narcolepsy programs should specify this exact stereoisomer to reproduce patent SAR and avoid diastereomer-dependent potency losses exceeding 100-fold .

Pharmaceutical Reference Standard Synthesis (Ritlecitinib Impurity 16)

The Cbz analog of this compound (benzyl (2R,5R)-5-amino-2-methylpiperidine-1-carboxylate, CAS 1207853-72-2) is designated as Ritlecitinib Impurity 16 by the United States Pharmacopeia regulatory framework . Synthesis of this impurity standard begins with the Boc-protected building block followed by Boc-to-Cbz exchange or direct procurement of the Cbz variant. The (2R,5R) Boc compound serves as the preferred starting material for impurity synthesis because it provides a crystalline intermediate amenable to chiral HPLC purity verification, and its orthogonal Boc protection allows selective elaboration at the 5-amino position without compromising the piperidine nitrogen .

Orthogonal Solid-Phase and Solution-Phase Peptidomimetic Synthesis

The Boc protecting group on the piperidine nitrogen is fully compatible with Fmoc-based solid-phase peptide synthesis (SPPS) strategies, where acid-labile Boc removal exposes the piperidine NH for on-resin acylation or reductive amination without premature cleavage of Fmoc or side-chain protecting groups . In solution-phase synthesis, the quantitative Boc deprotection with TFA/DCM (typically >95% yield) under conditions inert to benzyl, TBDMS, and allyl protecting groups enables sequential orthogonal deprotection . This is not achievable with the Cbz analog, which requires hydrogenation and thus precludes alkyne-, alkene-, and nitro-containing substrates . Teams constructing peptidomimetic libraries with reduction-sensitive warheads should prioritize the Boc-protected (2R,5R) building block.

Chiral Building Block for Asymmetric Diversity-Oriented Synthesis (DOS)

The (2R,5R) configuration provides a fixed stereochemical anchor point for diversity-oriented synthesis campaigns exploring 2,5-disubstituted piperidine chemical space. The 5-amino group can be converted to amides, sulfonamides, ureas, guanidines, or heterocycles (oxadiazoles, triazoles, tetrazoles), while the Boc-protected piperidine nitrogen remains available for late-stage N-arylation or N-alkylation following deprotection . Because the (2S,5R) diastereomer has been exploited for PAD4 inhibition (BMS-P5, IC50 = 0.098 µM) , the (2R,5R) isomer offers an underexplored vector for target-based screening against kinases, GPCRs, or epigenetic enzymes where the trans-2-methyl-5-amino geometry may present a complementary pharmacophore. The 38-fold OX2R selectivity achieved in US10308645 Example 8 underscores the scaffold's capacity for selective target engagement .

Quote Request

Request a Quote for tert-butyl (2R,5R)-5-amino-2-methyl-piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.